molecular formula C10H11N3O3S B1682508 Sulfamethoxazole CAS No. 723-46-6

Sulfamethoxazole

Cat. No. B1682508
CAS RN: 723-46-6
M. Wt: 253.28 g/mol
InChI Key: JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Description

Sulfamethoxazole is a synthetic broad-spectrum antibiotic that is widely used to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract . It is often given in combination with trimethoprim .


Synthesis Analysis

Sulfamethoxazole has been synthesized from solution crystallization . In one study, thiazolidin-4-one derivatives based on sulfamethoxazole were successfully synthesized . The chemical structures were characterized using FT-IR, 1H NMR, and 13C NMR .


Molecular Structure Analysis

Sulfamethoxazole has a molecular formula of C10H11N3O3S . Its molecular structure has been analyzed using X-ray (single and powder), spectroscopic (infrared, FT-IR), and thermal (DSC and TGA) techniques .


Chemical Reactions Analysis

Sulfamethoxazole undergoes various chemical reactions. For instance, it can be transformed in the presence of phenolic acids by laccase . The transformation involves the formation of semiquinones radical (SQ ●−), superoxide anion radical (O2●−), hydrogen peroxide (H2O2), hydroxyl radical (●OH), and singlet oxygen (1O2) .


Physical And Chemical Properties Analysis

Sulfamethoxazole has a molecular weight of 253.28 . It is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability .

Scientific Research Applications

Sulfamethoxazole Abatement by Ozonation

Sulfamethoxazole (SMX), a bacteriostatic antibiotic, is often used to treat various illnesses. Research has shown that ozonation is an effective method to degrade sulfamethoxazole. A study demonstrated almost complete antibiotic abatement after 15 minutes of ozonation, improving the biodegradability and slightly increasing the acute toxicity in the early stage of ozonation. The pH variation played a significant role in the removal of total organic carbon (TOC) and chemical oxygen demand (COD) (Dantas et al., 2008).

Microbial Degradation in the Environment

SMX, being a widespread sulfonamide antibiotic, has become a common environmental pollutant. Microbial degradation of SMX involves various microorganisms, including mixed and pure cultures. Environmental conditions such as temperature, pH, initial SMX concentration, and additional carbon sources significantly impact its biodegradation. Metabolic pathways of SMX degradation have also been summarized in recent studies (Wang & Wang, 2018).

Photocatalytic Water Treatment Systems

Photocatalytic degradation of SMX using TiO2-exfoliated graphite anodes has been investigated. This method showed a high degradation rate of sulfamethoxazole, with almost complete drug degradation and a significant reduction in chemical oxygen demand (COD) achieved within 6 hours. This indicates the potential of using such systems for remediation of water contaminated by pharmaceuticals (Peleyeju et al., 2017).

Contamination and Removal Techniques

SMX, as a persistent organic pollutant, poses environmental challenges. Various cleaner techniques for its removal have been explored, including adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation. The efficiency of these methods depends on experimental designs, emphasizing the need for sustainable and cost-effective removal technologies (Prasannamedha & Kumar, 2020).

Biodegradation by Specific Microorganisms

Pseudomonas psychrophila HA-4, a cold-adapted bacterium, has been identified as capable of degrading SMX at low temperatures, providing insight into low-temperature biodegradation mechanisms. The bacterium showed efficient removal of SMX with the formation of several intermediate products, indicating its potential for environmental SMX degradation (Jiang et al., 2014).

Safety And Hazards

Sulfamethoxazole may cause serious eye irritation, allergic skin reaction, genetic defects, and is suspected of causing cancer . It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

The use of sulfamethoxazole in aquaculture and its effect on the liver transcriptome of channel catfish has been studied . The study provides a reference for understanding drug metabolism in channel catfish and provides a warning about the use of the drug .

properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
Record name SULFAMETHOXAZOLE
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DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Sulfamethoxazole is a sulfonamide that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA). Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources. Sulfamethoxazole competitively inhibits dihydropteroate synthase, the enzyme responsible for bacterial conversion of PABA to dihydrofolic acid. Inhibition of this pathway prevents the synthesis of tetrahydrofolate and, ultimately, the synthesis of bacterial purines and DNA, resulting in a bacteriostatic effect., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, /Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/, Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/, The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur., Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes.
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Product Name

Sulfamethoxazole

Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS RN

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sulfamethoxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.